molecular formula C6H10N2O B15147296 [(2-Methylfuran-3-yl)methyl]hydrazine CAS No. 1016523-43-5

[(2-Methylfuran-3-yl)methyl]hydrazine

Cat. No.: B15147296
CAS No.: 1016523-43-5
M. Wt: 126.16 g/mol
InChI Key: NOZKYGGRYXMBKT-UHFFFAOYSA-N
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Description

[(2-Methylfuran-3-yl)methyl]hydrazine is a chemical compound with the molecular formula C6H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylfuran-3-yl)methyl]hydrazine typically involves the reaction of 2-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylfuran-3-yl)methyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

[(2-Methylfuran-3-yl)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Methylfuran-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    [(2-Methylfuran-3-yl)methyl]amine: Similar structure but with an amine group instead of hydrazine.

    [(2-Methylfuran-3-yl)methyl]hydroxylamine: Contains a hydroxylamine group.

    [(2-Methylfuran-3-yl)methyl]thiol: Contains a thiol group.

Uniqueness

[(2-Methylfuran-3-yl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1016523-43-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2-methylfuran-3-yl)methylhydrazine

InChI

InChI=1S/C6H10N2O/c1-5-6(4-8-7)2-3-9-5/h2-3,8H,4,7H2,1H3

InChI Key

NOZKYGGRYXMBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CNN

Origin of Product

United States

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